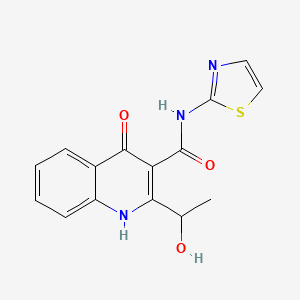

2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Description

4-Hydroxy-2-(1-hydroxyethyl)-N-(thiazol-2-yl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

CAS No. |

89441-35-0 |

|---|---|

Molecular Formula |

C15H13N3O3S |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

2-(1-hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C15H13N3O3S/c1-8(19)12-11(14(21)18-15-16-6-7-22-15)13(20)9-4-2-3-5-10(9)17-12/h2-8,19H,1H3,(H,17,20)(H,16,18,21) |

InChI Key |

PFEXQXKIAZCHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=O)C2=CC=CC=C2N1)C(=O)NC3=NC=CS3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(1-hydroxyethyl)-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or through a Grignard reaction followed by oxidation.

Thiazole Ring Formation: The thiazole ring can be constructed by reacting the appropriate thioamide with α-haloketones.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using thiazole-2-amine and the quinoline-3-carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxamide group to an amine.

Substitution: The quinoline and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions on the quinoline ring may introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and thiazole rings are known to interact with biological macromolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Quinoline-3-carboxamide: A simpler analogue with similar core structure.

Thiazole-2-yl derivatives: Compounds with similar thiazole ring structures.

Hydroxyethylquinolines: Compounds with hydroxyethyl groups attached to the quinoline ring.

Uniqueness

4-Hydroxy-2-(1-hydroxyethyl)-N-(thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of functional groups and ring structures, which may confer distinct biological and chemical properties compared to its analogues.

Biological Activity

2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide, a compound with the CAS number 89441-35-0, has garnered attention due to its potential biological activities. This compound belongs to a class of quinoline derivatives known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.35 g/mol. The compound features a quinoline core substituted with a thiazole group and a hydroxyethyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃S |

| Molecular Weight | 315.35 g/mol |

| LogP | 2.674 |

| PSA | 126.81 Ų |

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinolone compounds that showed promising anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The most active compound in that study achieved an IC50 value of 1.2 µM against MCF-7 cells, indicating strong cytotoxicity and potential for further development as an anticancer agent .

Mechanism of Action:

The proposed mechanisms include:

- Induction of apoptosis through activation of caspases.

- Cell cycle arrest at the G2/M phase.

- Inhibition of angiogenesis.

Study 1: Anticancer Efficacy

A recent study synthesized several quinoline derivatives and evaluated their cytotoxic effects on different cancer cell lines. Among them, the compound similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis in MCF-7 cells . The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted on various quinolone derivatives to identify key structural features responsible for biological activity. The study concluded that modifications in the thiazole ring significantly impacted the anticancer efficacy of the compounds . This finding underscores the importance of structural optimization in drug development.

Q & A

Q. Advanced

- Radioligand Binding Assays : Use [³H]-CP55,940 or [³H]-WIN55,212-2 to measure displacement at CB1/CB2 receptors. Selectivity is determined via IC50 ratios (CB2/CB1) .

- [(35)S]-GTPγS Binding : Confirm functional agonism by quantifying G-protein activation in CB2-transfected cells (EC50 values <100 nM indicate high potency) .

- Competitive Antagonism Tests : Co-incubate with inverse agonists (e.g., SR144528) to validate target specificity .

How can molecular modeling predict interactions between this compound and the CB2 receptor?

Q. Advanced

- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding in the CB2 orthosteric pocket. The 4-oxoquinoline core aligns with hydrophobic residues (Leu182, Val261), while the thiazole group forms π-π interactions with Phe183 .

- Molecular Dynamics (MD) Simulations : Assess stability of hydrogen bonds between the carboxamide and Ser285/His178 over 100 ns trajectories .

- Pharmacophore Mapping : Highlight critical features (e.g., hydrogen bond acceptors at C3 and C4 positions) for structure-activity relationship (SAR) refinement .

What strategies resolve contradictions in pharmacological data across studies?

Q. Advanced

- Meta-Analysis : Compare assay conditions (e.g., cell lines, receptor expression levels) to identify variability sources. For example, CB2 affinity discrepancies may arise from differences in CHO vs. HEK293 cell models .

- Dose-Response Replication : Validate EC50/IC50 values across independent labs using standardized protocols .

- Structural Elucidation : Re-examine compound purity and stereochemistry via XRD or HPLC-MS to rule out batch-specific impurities .

How does the 1-hydroxyethyl substituent influence pharmacokinetics compared to other derivatives?

Q. Advanced

- Solubility : The hydroxyl group enhances aqueous solubility (~2.5 mg/mL) compared to methyl or benzyl derivatives, improving bioavailability .

- Metabolic Stability : The 1-hydroxyethyl group undergoes slower hepatic oxidation than tert-butyl analogs, reducing first-pass metabolism (t1/2 > 4 hrs in rat liver microsomes) .

- Blood-Brain Barrier (BBB) Penetration : Lower logP (~1.8 vs. ~2.5 for benzyl derivatives) limits CNS uptake, favoring peripheral CB2 targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.